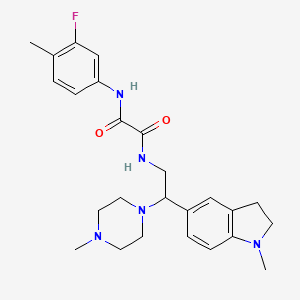

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

CAS No.: 922068-45-9

Cat. No.: VC4667774

Molecular Formula: C25H32FN5O2

Molecular Weight: 453.562

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922068-45-9 |

|---|---|

| Molecular Formula | C25H32FN5O2 |

| Molecular Weight | 453.562 |

| IUPAC Name | N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

| Standard InChI | InChI=1S/C25H32FN5O2/c1-17-4-6-20(15-21(17)26)28-25(33)24(32)27-16-23(31-12-10-29(2)11-13-31)18-5-7-22-19(14-18)8-9-30(22)3/h4-7,14-15,23H,8-13,16H2,1-3H3,(H,27,32)(H,28,33) |

| Standard InChI Key | YYLAFLRRIRIPIM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)F |

Introduction

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class. It features a unique structure that includes a fluorinated aromatic ring, an indoline moiety, and a piperazine group, contributing to its potential biological activities and applications in medicinal chemistry.

Key Structural Features:

-

Molecular Formula: C25H32FN5O2

-

Molecular Weight: Approximately 453.6 g/mol

-

CAS Number: 922068-45-9

Synthesis Steps:

-

Formation of Oxalamide Group: This involves the reaction of appropriate precursors to form the oxalamide backbone.

-

Introduction of Functional Groups: The indoline and piperazine moieties are introduced through specific chemical transformations.

Biological Activities and Potential Applications

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is noted for its potential interactions with various biological targets, making it a candidate for drug development. Its mechanism of action involves binding to specific enzymes or receptors, modulating enzymatic activity or receptor signaling pathways, which could lead to therapeutic effects relevant to diseases such as cancer and neurological disorders.

Potential Therapeutic Areas:

-

Cancer: Inhibition of specific enzymes involved in cancer cell proliferation.

-

Neurological Disorders: Modulation of neurotransmitter signaling pathways.

Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Formation of Oxalamide Group | Appropriate precursors | Controlled temperature and solvent |

| Introduction of Indoline Moiety | Indoline derivatives | Specific catalysts and solvents |

| Introduction of Piperazine Moiety | Piperazine derivatives | Controlled pH and temperature |

Research Findings and Future Directions

Research on N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is ongoing, focusing on its biological activities and potential therapeutic applications. Future studies should aim to elucidate its mechanism of action further and explore its efficacy in preclinical models.

Future Research Directions:

-

Mechanism of Action Studies: Detailed investigations into how the compound interacts with biological targets.

-

Preclinical Trials: Evaluation of the compound's efficacy and safety in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume